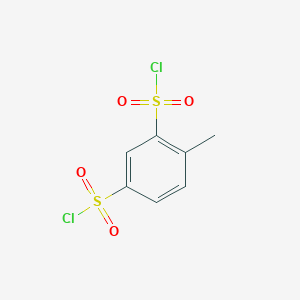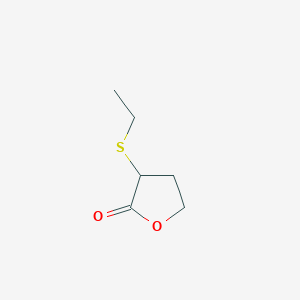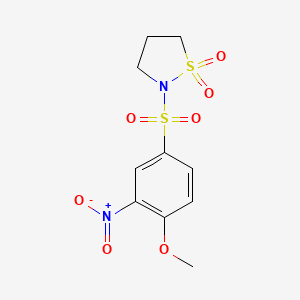
2,5-Dichlorobenzene-1,4-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorobenzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C8H8Cl2N4O2 It is a derivative of benzene, featuring two chlorine atoms and two carbohydrazide groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzene-1,4-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroterephthalic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,5-Dichlorobenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide groups to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
科学的研究の応用
2,5-Dichlorobenzene-1,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2,5-dichlorobenzene-1,4-dicarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dichloroterephthalic acid: A precursor in the synthesis of 2,5-dichlorobenzene-1,4-dicarbohydrazide.
2,5-Dichlorobenzene-1,4-dicarboxylic acid: Another related compound with similar structural features.
2,5-Dichlorobenzene-1,4-diamine: A derivative with amine groups instead of carbohydrazide groups.
Uniqueness
This compound is unique due to its specific combination of chlorine and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial use.
特性
IUPAC Name |
2,5-dichlorobenzene-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O2/c9-5-1-3(7(15)13-11)6(10)2-4(5)8(16)14-12/h1-2H,11-12H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGRHHCUVMLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)NN)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide](/img/structure/B8039582.png)


![3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile](/img/structure/B8039607.png)


![1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B8039614.png)


![2,3-Dichloro-7-(dimethylamino)-5-iminopyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B8039631.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8039648.png)

